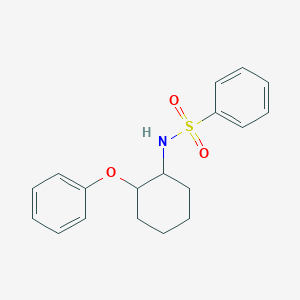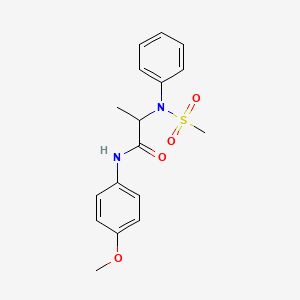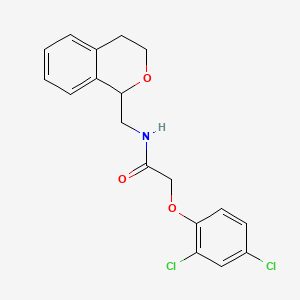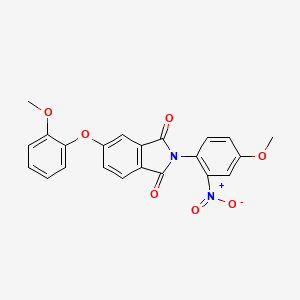
N~2~-(2,4-dichlorobenzyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~2~-(2,4-dichlorobenzyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DCPG and has been synthesized using various methods.
作用机制
DCPG exerts its pharmacological effects by selectively binding to and inhibiting the activity of mGluR5. This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By inhibiting the activity of mGluR5, DCPG can modulate these processes and potentially treat various neurological disorders. In addition, DCPG has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and matrix metalloproteinases, which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
DCPG has been shown to have various biochemical and physiological effects, including the inhibition of mGluR5 activity, the inhibition of enzyme activity, and the modulation of the immune response. In addition, DCPG has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
DCPG has several advantages for lab experiments, including its selectivity for mGluR5, its ability to cross the blood-brain barrier, and its low toxicity. However, DCPG also has several limitations, including its low solubility in water and its potential to bind to other receptors, which can affect its specificity and selectivity.
未来方向
There are several future directions for the research on DCPG, including the development of more efficient synthesis methods, the identification of new pharmacological targets, and the optimization of its pharmacokinetic properties. In addition, DCPG has potential applications in the treatment of various neurological disorders, cancer, and immunological disorders, and further research is needed to explore these applications. Finally, the development of DCPG analogs with improved pharmacological properties and selectivity could lead to the discovery of new drugs for the treatment of various diseases.
科学研究应用
DCPG has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, DCPG has been shown to be a potent and selective antagonist of metabotropic glutamate receptor 5 (mGluR5), which has been implicated in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction. In cancer research, DCPG has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In immunology, DCPG has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-17(18-8-4-2-5-9-18)26-23(28)16-27(15-19-12-13-20(24)14-22(19)25)31(29,30)21-10-6-3-7-11-21/h2-14,17H,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGWITDHBMDOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[3-(4-ethoxyphenyl)-3-oxopropyl]amino}-3-phenylpropanoic acid](/img/structure/B3971602.png)
![N-[4-(aminosulfonyl)phenyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3971604.png)

![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971612.png)

![2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3971621.png)

![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971642.png)

![1-[1-(3-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971652.png)
![3-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3971659.png)

![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3971671.png)
![3,4-dimethyl-6-{[(2-oxo-2-phenylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3971676.png)